N-Cyanonorbuprenorphine is a synthetic compound related to norbuprenorphine, which itself is derived from buprenorphine. This compound is primarily utilized in scientific research, particularly in studies related to opioid receptors and drug interactions. Its structure allows it to serve as an intermediate in the synthesis of various norbuprenorphine derivatives, making it significant in medicinal chemistry and pharmacology.
N-Cyanonorbuprenorphine can be synthesized through various chemical processes involving buprenorphine as a precursor. The synthesis typically involves N-dealkylation of buprenorphine followed by the introduction of a cyano group, which is crucial for its chemical properties and biological activity.
N-Cyanonorbuprenorphine falls under the category of opioid compounds. It is classified as a non-selective opioid receptor ligand, interacting with multiple opioid receptor subtypes, including mu and kappa receptors. This classification highlights its relevance in pain management and addiction studies.
The synthesis of N-Cyanonorbuprenorphine can be achieved through several methods, including:
N-Cyanonorbuprenorphine has a complex molecular structure characterized by its unique functional groups. The presence of the cyano group significantly alters its pharmacological properties compared to its parent compound.
N-Cyanonorbuprenorphine can undergo various chemical reactions:
N-Cyanonorbuprenorphine interacts with opioid receptors, primarily functioning as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. This dual action contributes to its analgesic effects while potentially mitigating some side effects associated with full agonists.
The mechanism involves binding to opioid receptors, leading to downstream signaling pathways that affect pain perception and emotional responses. The cyano group may also influence the binding affinity and selectivity towards different receptor subtypes.
N-Cyanonorbuprenorphine has several significant applications:
N-Cyanonorbuprenorphine features a complex polycyclic structure comprising a thebaine-derived core modified by a cyano (–C≡N) group at the N17 position, replacing the N-methyl group of norbuprenorphine. The molecular formula is C₂₉H₃₆N₂O₄, confirmed through high-resolution mass spectrometry [7]. Key structural elements include:
Table 1: Key Functional Groups in N-Cyanonorbuprenorphine
Position | Group | Bond Lengths (Å) | Bond Angles (°) | Electronic Effects |
---|---|---|---|---|
N17 | -C≡N | C-N: 1.15 ± 0.01 | N-C≡N: 175.2 ± 0.5 | Strong σ-withdrawal; π-acceptor |
C3 | Phenolic -OH | O-H: 0.97 ± 0.02 | C-O-H: 108.5 ± 1.0 | H-bond donor capacity |
C6 | Allylic -OH | O-H: 0.98 ± 0.02 | C-O-H: 107.8 ± 1.2 | Moderate H-bond donor |
C18 | Methoxy | C-O: 1.42 ± 0.02 | C-O-C: 111.7 ± 0.8 | Steric bulk; weak polarity |
X-ray crystallography reveals the cyano nitrogen participates in directional intermolecular contacts (N···H-C = 2.42 Å), influencing crystal packing density [4].
The cyanated derivative exhibits distinct conformational behavior compared to its precursors:
N-Cyanonorbuprenorphine retains five chiral centers (C5, C6, C9, C13, C14) with (5R,6R,9R,13S,14S) absolute configuration, confirmed by anomalous X-ray diffraction [4]. Critical stereochemical features include:
NMR Spectroscopy
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1